4,8a-Bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol
Description
Contextualization within Natural Product Chemistry
Saikogenin A is classified as an oleanane-type triterpenoid (B12794562). ontosight.ai It is primarily isolated from plants of the Bupleurum genus, which have a long history of use in traditional medicine. ontosight.aimdpi.com The fundamental structure of Saikogenin A is a pentacyclic ring system, a common feature among triterpenoids. ontosight.ai It is considered an aglycone, meaning it is the non-sugar component of a larger molecule known as a saponin. Specifically, Saikogenin A is a metabolite of Saikosaponin A. researchgate.netnih.gov The biotransformation from Saikosaponin A involves the hydrolysis of sugar moieties. mdpi.comresearchgate.net
The biosynthesis of saikosaponins, the precursors to Saikogenin A, begins with the cyclization of 2,3-oxidosqualene (B107256) to form β-amyrin. mdpi.com This is followed by a series of modifications, including oxidations and glycosylations, to produce the diverse range of saikosaponins found in nature. mdpi.com
Significance of Saikogenin A as a Research Subject
The significance of studying Saikogenin A lies in its diverse and potent biological activities, which underscore its potential for therapeutic applications. discoverphds.comthesavvyscientist.com Research has highlighted its anti-inflammatory, antioxidant, and immunomodulatory effects. ontosight.ai The compound's ability to modulate key signaling pathways involved in inflammation and cellular processes makes it a compelling candidate for further investigation. tandfonline.comcapes.gov.br
A notable area of research is its role in liver health. Studies have shown that Saikogenin A may protect against ethanol-induced liver injury by targeting the SIRT1 protein, which is involved in regulating lipid metabolism. researchgate.netnih.gov This hepatoprotective potential has garnered significant interest. Furthermore, the structural backbone of Saikogenin A serves as a template for the synthesis of new derivatives with potentially enhanced or novel biological activities. nih.govrsc.org The exploration of these derivatives is an active area of research, aiming to develop new therapeutic agents. nih.govrsc.org
Interactive Data Table: Properties of Saikogenin A
| Property | Value | Source |
| Molecular Formula | C30H48O4 | nih.gov |
| Molecular Weight | 472.7 g/mol | ontosight.ainih.gov |
| IUPAC Name | (3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | nih.gov |
| Class | Oleanane Triterpenoid | ontosight.ai |
| Natural Source | Bupleurum species | ontosight.ainih.gov |
Interactive Data Table: Investigated Biological Activities of Saikogenin A
| Activity | Investigated Effect | Key Findings | Source |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Reduces production of inflammatory cytokines. ontosight.ai May involve stimulation of the hypothalamo-pituitary-adrenal system. capes.gov.br | ontosight.aicapes.gov.br |
| Antioxidant | Protection against oxidative damage | Exhibits properties that can help protect cells from oxidative stress. | ontosight.ai |
| Immunomodulatory | Modulation of the immune response | May be beneficial in modulating immune system functions. | ontosight.ai |
| Hepatoprotective | Amelioration of liver injury | Improves ethanol-induced liver injury by targeting SIRT1 to modulate lipid metabolism. researchgate.netnih.gov | researchgate.netnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965203 | |
| Record name | Oleana-11,13(18)-diene-3,16,23,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5092-09-1 | |
| Record name | NSC258312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oleana-11,13(18)-diene-3,16,23,28-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotransformation of Saikogenin a
Precursor Biosynthesis Pathways
Triterpenoid (B12794562) saponins (B1172615), the precursors to saikogenins, originate from the cyclization of 2,3-oxidosqualene (B107256). nih.govmdpi.com The synthesis of this crucial intermediate is dependent on the production of five-carbon (C5) isoprenoid units, which are generated by two primary pathways within plant cells: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.commdpi.com
Operating in the cytoplasm, the mevalonate (MVA) pathway is widely recognized as the principal route for the biosynthesis of triterpenoid saponins. nih.govmdpi.com This pathway commences with acetyl-CoA. tandfonline.com Through a series of enzymatic reactions, acetyl-CoA is converted into the C5 intermediate, isopentenyl pyrophosphate (IPP). mdpi.comnumberanalytics.com Key enzymes in this sequence include HMGS (HMG-CoA synthase) and HMGR (HMG-CoA reductase), with HMGR often acting as a rate-limiting enzyme. researchgate.net IPP can be isomerized to its counterpart, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.com The condensation of two IPP units with one DMAPP unit yields the C15 compound farnesyl pyrophosphate (FPP), a critical precursor for triterpenoids. mdpi.com Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene (B77637) synthase (SS) to form the C30 linear hydrocarbon, squalene. mdpi.comnih.gov Squalene is subsequently oxidized by squalene epoxidase (SE) to create 2,3-oxidosqualene, the final precursor for cyclization into the triterpenoid skeleton. nih.govmdpi.com
| Key Enzymes in Precursor Biosynthesis |
| Mevalonate (MVA) Pathway |
| HMG-CoA Synthase (HMGS) |
| HMG-CoA Reductase (HMGR) |
| Farnesyl Diphosphate Synthase (FPS) |
| Squalene Synthase (SS) |
| Squalene Epoxidase (SE) |
| Methylerythritol Phosphate (MEP) Pathway |
| DXS (1-deoxy-D-xylulose-5-phosphate synthase) |
| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) |
| Isopentenyl Diphosphate Isomerase (IDI) |
Mevalonate (MVA) Pathway Contribution to Triterpenoid Saponin Formation
Enzymatic Transformations Leading to Saikogenin A
Saikogenin A is primarily formed through the deglycosylation of parent saikosaponins, a process involving the cleavage of sugar moieties from the aglycone core. This transformation is largely carried out by enzymes from various sources, including the intestinal microbiota.
Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar molecules to other molecules, such as the aglycone core of saponins. nih.govwikipedia.org In the context of saikosaponins, these enzymes are responsible for the stepwise removal of sugar chains. mdpi.comjst.go.jp For instance, enzymes like cellulase (B1617823) can be used in vitro to remove glucose units from the C-3 position of saikosaponins, transforming them into more lipophilic prosaikogenins. thieme-connect.deresearchgate.net Recombinant β-glucosidases, belonging to the GH1 and GH3 families, have been shown to hydrolyze the glucose moieties at the C3 position of saikosaponin A and D, converting them into their respective prosaikogenins and, to a lesser extent, saikogenins. mdpi.com This enzymatic deglycosylation is a critical step, as the resulting aglycones, or sapogenins, often exhibit different biological properties than their parent glycosides. thieme-connect.de The general mechanism involves a two-step process of glycosylation and deglycosylation at the enzyme's active site. frontiersin.org
Following oral administration, saikosaponins are extensively metabolized by the gut microbiota. thieme-connect.dethieme-connect.com Studies have demonstrated that human intestinal bacteria are responsible for the conversion of saikosaponins into their corresponding prosaikogenins and saikogenins. wakan-iyaku.gr.jp Specifically, saikosaponin b₁ and b₂ can be metabolized by human fecal microflora to produce prosaikogenin A and subsequently saikogenin A. wakan-iyaku.gr.jp
Research has identified specific bacterial strains capable of these transformations. A key organism, Eubacterium sp. A-44, isolated from human feces, has been shown to metabolize saikosaponins a, b₁, b₂, and d to their corresponding prosaikogenins, with further transformation of prosaikogenin F and A into their respective saikogenins. wakan-iyaku.gr.jp This bacterium produces two distinct enzymes responsible for this stepwise hydrolysis: a saikosaponin-hydrolyzing β-D-glucosidase and a prosaikogenin-hydrolyzing β-D-fucosidase. jst.go.jp In vivo studies using germ-free rats confirmed this crucial role of gut bacteria; when saikosaponin b₁ was administered orally, no metabolites were detected, whereas in conventional rats or those inoculated with Eubacterium sp. A-44, considerable amounts of prosaikogenin A and saikogenin A were found in the feces and cecal contents. wakan-iyaku.gr.jp Other isolated strains, such as Bifidobacterium sp. Saiko-1 and Saiko-2, also demonstrate the ability to hydrolyze saikosaponins. wakan-iyaku.gr.jp
Glycoside Hydrolase Activity and Deglycosylation of Saikosaponins
Microsomal Cytochrome P450-Mediated Metabolism of Saikogenins
Once saikogenins are formed and absorbed, they can undergo further metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme superfamily. shimadzu.com.cnnih.gov CYPs are heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds. wikipedia.orgnih.gov
An in vitro study investigating the metabolism of five saikogenins (SGA, SGD, SGE, SGF, and SGG) using rat and human liver microsomes confirmed that these compounds are substrates for CYP-mediated oxidation. nih.gov The study identified a total of 71 metabolites generated through several phase I metabolic reactions. shimadzu.com.cnnih.gov The primary metabolic pathways observed were monohydroxylation and carboxylation, with dehydrogenation also occurring, as well as combinations of these modifications. nih.gov The in vitro metabolic stability of the different saikogenins in the presence of liver microsomes was ranked in the following order: Saikogenin F > Saikogenin G > Saikogenin E > Saikogenin A > Saikogenin D, indicating that Saikogenin A is relatively less stable than SGF, SGG, and SGE. nih.gov These findings suggest that after formation in the intestine, absorbed Saikogenin A is likely subject to further oxidative metabolism by hepatic CYP enzymes before its excretion. nih.gov
Metabolic Stability Profiling of Saikogenin A and Related Saikogenins
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro studies using liver microsomes are a standard method for assessing metabolic stability, particularly for evaluating the impact of phase I metabolism mediated by cytochrome P450 (CYP) enzymes. if-pan.krakow.plnih.govnuvisan.com These assays measure the rate of disappearance of a compound over time, from which key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. srce.hr
Research into the metabolic stability of saikogenins, the deglycosylated metabolites of saikosaponins, has been undertaken to better understand their behavior in the body. Saikosaponins themselves are often poorly absorbed and are first transformed by intestinal microflora into their respective saikogenins, which are then absorbed and undergo further metabolism. nih.govfrontiersin.org
A key study investigated the in vitro metabolism of five different saikogenins—Saikogenin A (SGA), Saikogenin D (SGD), Saikogenin E (SGE), Saikogenin F (SGF), and Saikogenin G (SGG)—in both rat and human liver microsomes. frontiersin.org The findings from this research provided a clear comparative ranking of their metabolic stability.
The study revealed that the metabolic stability of these saikogenins varies significantly based on their specific structures. The established order of stability, from most stable to least stable, is as follows: SGF > SGG > SGE > SGA > SGD. frontiersin.org This indicates that Saikogenin F is the most resistant to metabolism by liver microsomes, while Saikogenin D is the most rapidly metabolized. frontiersin.org
The primary metabolic pathways identified for these saikogenins in the microsomal environment were hydroxylation, carboxylation, and dehydrogenation, which are typical phase I reactions. frontiersin.org While the precise quantitative data for half-life (t1/2) and intrinsic clearance (CLint) from this comparative study are not detailed in the available literature, the stability ranking itself is a crucial piece of information for predicting the in vivo behavior of these compounds.
The table below summarizes the comparative metabolic stability of Saikogenin A and its related saikogenins based on the available research findings.
Table 1: Comparative Metabolic Stability of Saikogenins in Liver Microsomes
| Compound | Relative Metabolic Stability |
| Saikogenin F (SGF) | Highest |
| Saikogenin G (SGG) | High |
| Saikogenin E (SGE) | Moderate |
| Saikogenin A (SGA) | Low |
| Saikogenin D (SGD) | Lowest |
| Source: Based on findings from in vitro studies in rat and human liver microsomes. frontiersin.org |
This comparative data is essential for understanding the potential pharmacokinetics of these compounds. For instance, the lower metabolic stability of Saikogenin A and Saikogenin D suggests they would be cleared more rapidly from the body compared to Saikogenin F and Saikogenin G. frontiersin.org
Mechanistic Investigations of Saikogenin a at the Molecular and Cellular Levels
Target Identification and Validation
The initial steps in understanding the pharmacological profile of Saikogenin A involve identifying its direct molecular targets and validating the functional consequences of these interactions.
Direct Protein Binding Assays for Saikogenin A
Direct protein binding assays are crucial for confirming physical interaction between a small molecule and its protein target. nih.govnih.gov In the case of Saikogenin A (SGA), biophysical assays have been employed to demonstrate its direct binding to specific proteins. nih.govresearchgate.net
One key target identified is Sirtuin 1 (SIRT1), a protein involved in regulating cellular processes like metabolism and stress resistance. nih.govresearchgate.net Microscale thermophoresis (MST) assays have shown that SGA has an enhanced ability to bind to the SIRT1 protein in vitro compared to its precursor, Saikosaponin A (SSa). nih.gov This direct interaction is a critical piece of evidence in elucidating the mechanism by which Saikogenin A exerts its biological effects. nih.govresearchgate.net
These types of assays, which can also include techniques like quantitative pull-down assays, are essential for determining binding affinities (often expressed as the dissociation constant, Kd) and confirming that the observed effects are not mediated by other cellular components. nih.govnih.gov
Enzymatic Activity Modulation by Saikogenin A
Following the confirmation of direct binding, the next step is to determine how this interaction affects the protein's function. Saikogenin A has been shown to modulate the enzymatic activity of its target proteins. nih.govresearchgate.net
Specifically, research indicates that Saikogenin A modulates the activity of the SIRT1 protein. nih.govresearchgate.netnih.gov This modulation is a key aspect of its mechanism of action, as SIRT1 activity is linked to various downstream signaling pathways. nih.gov By enhancing SIRT1's activity, Saikogenin A can influence cellular processes such as fatty acid oxidation and adipogenesis. researchgate.net
The modulation of enzymatic activity is a common mechanism for many therapeutic agents. In the context of Saikogenin A, its ability to enhance SIRT1 activity provides a clear link between direct protein binding and the subsequent cellular responses. researchgate.net
Signaling Pathway Elucidation
Understanding how Saikogenin A influences broader cellular functions requires the elucidation of the signaling pathways it modulates.
SIRT1-mTOR-PPAR-α Axis Modulation by Saikogenin A
Saikogenin A has been found to mitigate ethanol-induced cell injury by modulating the SIRT1-mTOR-PPAR-α signaling axis. nih.govresearchgate.netnih.gov This pathway is a critical regulator of lipid metabolism. nih.gov
Research has shown that Saikogenin A activates SIRT1, which in turn leads to the suppression of mTOR activity and the activation of PPAR-α. nih.gov PPAR-α is a nuclear receptor that plays a significant role in hepatic fatty acid oxidation. researchgate.netresearcher.life The modulation of this axis by Saikogenin A helps to regulate hepatic fatty acid oxidation and adipogenesis, offering a protective effect against conditions like alcoholic liver disease. researchgate.net Studies using liver-specific knockdown of SIRT1 have confirmed that the effects of Saikogenin A are mediated through this protein. researchgate.net
| Pathway Component | Effect of Saikogenin A | Downstream Consequence |
| SIRT1 | Activation/Enhanced Activity researchgate.net | Deacetylation of target proteins frontiersin.org |
| mTOR | Suppression nih.gov | Regulation of cell growth and metabolism |
| PPAR-α | Activation nih.gov | Increased fatty acid oxidation researchgate.net |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms of Saikogenin A
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme involved in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes. nih.govwikipedia.orgnih.gov They work by preventing the degradation of incretin (B1656795) hormones, which leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. nih.govwikipedia.org While the direct inhibitory mechanism of Saikogenin A on DPP-IV is a subject of ongoing research, some natural compounds have been identified as DPP-IV inhibitors. medchemexpress.commdpi.com The inhibition of DPP-IV helps to improve hyperglycemic conditions by stabilizing the levels of gut hormones like glucagon-like peptide-1 (GLP-1). mdpi.com
Anti-Inflammatory Signaling Mechanisms of Saikogenins (e.g., Nrf2 Pathway Activation)
Saikogenins, including Saikogenin A, have demonstrated anti-inflammatory properties. biosynth.commdpi.com One of the key pathways implicated in this effect is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. scispace.com
The Nrf2 pathway is a primary regulator of cellular antioxidant and anti-inflammatory responses. aginganddisease.orgnih.gov Activation of Nrf2 leads to the expression of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1). frontiersin.orgmdpi.com There is significant crosstalk between the Nrf2 and NF-κB signaling pathways, with Nrf2 activation often leading to the suppression of NF-κB-driven inflammation. aginganddisease.orgfrontiersin.org Research suggests that saikogenins may exert their anti-inflammatory effects by activating the Nrf2 signaling pathway, potentially through interaction with components like itaconic acid. scispace.com This activation helps to mitigate inflammatory responses by reducing the production of pro-inflammatory cytokines. nih.gov
Intracellular Calcium Concentration Dynamics Mediated by Related Saikogenins
The regulation of intracellular calcium (Ca²⁺) concentration is a critical signaling mechanism in numerous cellular processes. nih.govjmb.or.kr Related saikogenins, particularly Saikosaponin D (SSd), have been shown to modulate these dynamics significantly. Investigations into the effects of SSd on various cancer cell lines, including cervical cancer and breast cancer cells, have revealed that it can induce an increase in intracellular Ca²⁺ levels. tandfonline.com This elevation of cytoplasmic calcium is attributed to the direct inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump. tandfonline.com The SERCA pump is responsible for sequestering calcium from the cytoplasm into the endoplasmic reticulum (ER), and its inhibition leads to a disruption of calcium homeostasis. tandfonline.com
This disruption triggers ER stress and the unfolded protein response (UPR). tandfonline.com The sustained high levels of intracellular calcium activate downstream signaling cascades, notably the Ca²⁺/calmodulin-dependent kinase kinase-β (CaMKKβ)-AMP-activated protein kinase (AMPK)-mTOR pathway. tandfonline.com In studies on autosomal dominant polycystic kidney disease cells, SSd was also found to increase intracellular calcium levels, which in turn activated the CaMKK-AMPK signaling cascade and inhibited mTOR signaling. nih.gov
Gene Expression and Transcriptomic Analysis in Response to Saikogenin A
Transcriptomic analyses have provided significant insights into the molecular mechanisms of Saikogenin A (SGA) and its precursor, Saikosaponin A (SSa). A key study utilizing RNA-sequencing (RNA-seq) on the livers of mice with alcohol-induced liver disease treated with SSa identified SGA as the primary active metabolite. nih.govresearchgate.net This analysis revealed that SSa treatment, and by extension the effects of its metabolite SGA, significantly modulated genes associated with the mTOR and PPAR-α signaling pathways. nih.govresearchgate.net
Further investigation confirmed that Saikogenin A directly binds to and modulates the activity of the Sirtuin 1 (SIRT1) protein. nih.govresearchgate.net This interaction is crucial as SIRT1 is a key regulator of metabolic pathways. The activation of SIRT1 by SGA consequently influences the SIRT1-mTOR-PPAR-α signaling axis, mitigating ethanol-induced cellular injury. nih.govresearchgate.net Specifically, SGA was shown to reverse the ethanol-induced inhibition of SIRT1 expression at both the mRNA and protein levels. nih.gov
Another transcriptomic study comparing the effects of SSa and Saikosaponin D (SSd) in a model of non-alcoholic fatty liver disease (NAFLD) provided further evidence of gene regulation. researchgate.net While this study focused on the parent saponins (B1172615), the findings are relevant as SSa is metabolized to SGA. The analysis showed that SSa and SSd modulated the expression of genes involved in glycerolipid metabolism, such as Lipe and Lipg. researchgate.net Bioinformatic analysis from this study also pointed to the involvement of master transcription factors like peroxisome proliferator-activated receptor alpha (PPARα) in the therapeutic effects. researchgate.net
The table below summarizes key genes and proteins identified in transcriptomic studies as being modulated by Saikogenin A or its direct precursor, Saikosaponin A.
| Gene/Protein | Signaling Pathway | Observed Effect | Research Context | Source |
| SIRT1 | SIRT1-mTOR-PPAR-α | Expression and activity increased by SGA | Alcohol-Induced Liver Disease | nih.gov, researchgate.net |
| PPAR-α | PPAR-α | Dysregulation restored by SSa/SGA | Alcohol-Induced Liver Disease | nih.gov, researchgate.net |
| mTOR | mTOR | Dysregulation restored by SSa/SGA | Alcohol-Induced Liver Disease | nih.gov, researchgate.net |
| Lipe | Glycerolipid Metabolism | Modulated by SSa | Non-alcoholic Fatty Liver Disease | researchgate.net |
| Lipg | Glycerolipid Metabolism | Modulated by SSa | Non-alcoholic Fatty Liver Disease | researchgate.net |
| Fasn | Fatty Acid Biosynthesis | Downregulated by SSd | Non-alcoholic Fatty Liver Disease | researchgate.net |
| Acaca | Fatty Acid Biosynthesis | Downregulated by SSd | Non-alcoholic Fatty Liver Disease | researchgate.net |
Structure Activity Relationship Sar Studies of Saikogenin a and Analogs
Identification of Key Structural Motifs for Biological Activity
Saikogenin A is the aglycone (the non-sugar part) of its parent compound, Saikosaponin A. The transformation from Saikosaponin A to Saikogenin A occurs through the hydrolysis of sugar moieties, a process that can happen via gut microbiota. nih.govshimadzu.com.cn This metabolic conversion is significant, as the resulting aglycone, Saikogenin A, often exhibits different or enhanced biological properties. nih.gov
Research into the SAR of saikosaponins and their aglycones has identified several structural components that are critical for their biological effects.
The C13,28-Epoxy-Ether Bridge: A defining feature of Saikogenin A and related compounds is the ether bridge between carbon 13 and carbon 28 of the oleanane-type triterpenoid (B12794562) skeleton. mdpi.com Studies comparing different saikosaponin analogs have suggested that this rigid, caged structure is a key contributor to certain biological activities. nih.gov For instance, saponins (B1172615) possessing this ether bridge, such as Saikosaponin A and Saikosaponin Y, were found to be highly cytotoxic in some studies. nih.gov
Hydroxyl Group Positioning: The position and stereochemistry of hydroxyl (-OH) groups on the triterpenoid core significantly influence activity. Saikogenin A features a 16β-hydroxyl group, which distinguishes it from its epimer, Saikogenin D (which has a 16α-hydroxyl group). mdpi.com This subtle difference in stereochemistry between their parent saponins (Saikosaponin A and Saikosaponin D) is thought to contribute to their differing biological profiles, with Saikosaponin A often linked to stronger anti-inflammatory effects and Saikosaponin D to potent antitumor activity. mdpi.com Furthermore, the presence of a hydroxyl group at C-23 has been identified as an important factor for the Na+, K+-ATPase inhibitory activity of certain saikosaponins. nih.gov
The C11-C12 Double Bond: The presence of a double bond between carbons 11 and 12 in the C-ring is another crucial motif. mdpi.com In contrast, some related compounds possess a heteroannular 11,13(18)-diene system, which has been associated with NF-κB inhibitory activity and lower cytotoxicity. nih.gov The modification of this region, such as the introduction of a methoxy (B1213986) group at C-11, has been shown to render the resulting saponins inactive as NF-κB inhibitors. nih.gov
Glycosylation at C-3: While Saikogenin A is an aglycone, the nature and number of sugar units attached at the C-3 position in its parent saikosaponins are critical determinants of activity. A preliminary SAR study on the 5-HT2C receptor agonistic activity of various saikosaponins suggested that the number of sugars at the C-3 position, in conjunction with the C13-C28 ether bridge, was closely related to the observed effect. researchgate.net The hydrolysis of these sugar chains to yield the aglycone, Saikogenin A, alters the molecule's polarity and absorption, ultimately influencing its bioavailability and interaction with molecular targets. nih.gov
Table 1: Influence of Structural Motifs on Biological Activity
| Structural Motif | Compound Type | Associated Biological Activity | Reference |
|---|---|---|---|
| C13,28-Epoxy-Ether Bridge | Saikosaponins A, D, Y | Considered important for general activity; associated with cytotoxicity. nih.gov | nih.gov |
| 11,13(18)-Diene System | Saikogenin D, Prosaikogenin D | Associated with NF-κB inhibition and lower cytotoxicity. nih.gov | nih.gov |
| C-11 Methoxy Group | Saikosaponins B4, B3, T | Results in loss of NF-κB inhibitory activity. nih.gov | nih.gov |
| C-23 Hydroxyl Group | Saikosaponins | Important for Na+, K+-ATPase inhibition. nih.gov | nih.gov |
| 16β-OH vs. 16α-OH | Saikosaponin A vs. Saikosaponin D | Contributes to differential activity (e.g., anti-inflammatory vs. antitumor). mdpi.com | mdpi.com |
Correlation between Chemical Structure and Molecular Target Interactions
The specific structural features of Saikogenin A dictate how it interacts with its molecular targets, leading to a cascade of downstream cellular effects. Recent research has identified Sirtuin 1 (SIRT1) as a direct molecular target of Saikogenin A. nih.govresearchgate.net
SIRT1 is a protein deacetylase that plays a crucial role in regulating metabolism, DNA repair, and oxidative stress. nih.gov Biophysical assays have confirmed that Saikogenin A directly binds to the SIRT1 protein. nih.govresearchgate.net This interaction enhances SIRT1's activity, which in turn modulates signaling pathways such as the mTOR and PPAR-α pathways. nih.gov Specifically, the activation of SIRT1 by Saikogenin A leads to the suppression of mTOR activity and the activation of PPAR-α, which helps ameliorate ethanol-induced cellular damage. nih.govresearchgate.net The ability of Saikogenin A to bind to SIRT1 is enhanced compared to its parent compound, Saikosaponin A, highlighting the importance of the aglycone structure for this specific molecular interaction. nih.gov
In addition to SIRT1, the aglycone structure of related saikogenins has been studied in the context of other targets. For example, Saikogenin G, an isomer of Saikogenin A, was predicted through network pharmacology to interact with a wide range of targets, including albumin, insulin-like growth factor I, and various protein kinases. researchgate.netnih.gov While these are predictions for a related molecule, they underscore the capacity of the saikogenin scaffold to engage with multiple biological macromolecules.
Furthermore, the parent saponin, Saikosaponin D, has been shown to influence the expression and activity of cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2D6, in HepaRG cells. spandidos-publications.comresearchgate.net These interactions are significant for understanding potential drug-drug interactions. The structural features of the saikosaponin, including the aglycone core, are responsible for these effects. spandidos-publications.com
Table 2: Molecular Targets of Saikogenin A and Related Compounds
| Compound | Molecular Target | Nature of Interaction | Reference |
|---|---|---|---|
| Saikogenin A | SIRT1 | Direct binding and activation. nih.govresearchgate.net | nih.govresearchgate.net |
| Saikogenin A | PPAR-α | Upregulation/activation (downstream of SIRT1). nih.gov | nih.gov |
| Saikogenin A | mTOR | Suppression of activity (downstream of SIRT1). nih.gov | nih.gov |
| Saikosaponin D | CYP1A2, CYP2D6 | Induction of mRNA and protein expression. researchgate.net | researchgate.net |
| Saikogenin G | Multiple (predicted) | Predicted to interact with albumin, IGF-I, kinases, etc. researchgate.netnih.gov | researchgate.netnih.gov |
Rational Design of Small-Molecule Agonists or Modulators based on Saikogenin A Scaffolds
The unique and potent biological activities of Saikogenin A make its triterpenoid scaffold an attractive starting point for the rational design of new therapeutic agents. scispace.com Rational design strategies aim to create novel small-molecule modulators by systematically modifying a known active scaffold to improve its efficacy, selectivity, and drug-like properties. rsc.orgnih.gov
The chemical synthesis of saikosaponins and their aglycones is complex but essential for creating analogs that can be used in SAR studies. researchgate.net By understanding which structural motifs are key for activity (as discussed in 4.1) and how the molecule interacts with its target (4.2), chemists can design focused libraries of new compounds.
One key area of focus is resolving the key structural motifs of Saikogenin A that are critical for its binding to targets like SIRT1. nih.gov Identifying these pharmacophoric elements could allow for the design of simplified, more synthetically accessible small-molecule agonists of SIRT1 that retain or even enhance the pharmacological activity of the natural product. These new designs might involve:
Simplifying the Scaffold: Retaining the core steroidal-like structure responsible for target binding while removing non-essential functionalities to improve synthetic feasibility.
Modifying Key Functional Groups: Altering the hydroxyl groups or other substituents on the scaffold to optimize binding affinity and selectivity for the target protein.
Mimicking Secondary Structures: Using the rigid saikogenin scaffold as a base to mimic protein secondary structures like β-turns, which are often critical for protein-protein interactions. rsc.org
The development of flexible and efficient synthetic routes is paramount to this effort. Recent advancements in glycosylation techniques and the synthesis of complex aglycones from more common starting materials like oleanolic acid are paving the way for the creation of novel saikosaponin and saikogenin analogs for further biological evaluation. mdpi.com
Preclinical Research Models for Saikogenin a
In Vitro Cellular Models
In vitro models are crucial for the initial screening and mechanistic understanding of a compound's effects at the cellular level. sigmaaldrich.comfraunhofer.dejmb.or.krbmglabtech.com
Cell-Based Screening Assays for Saikogenin A Bioactivity
Cell-based screening assays are instrumental in determining the biological activity of compounds like Saikogenin A. researchgate.netsigmaaldrich.comresearcher.life These assays provide a more physiologically relevant context compared to biochemical assays by using living cells. sigmaaldrich.com For Saikogenin A, cell-based models have been employed to investigate its protective mechanisms against cellular injury. researchgate.netresearcher.lifenih.gov For instance, studies have utilized these models to explore its effects in the context of alcohol-induced liver disease. researchgate.netresearcher.lifenih.gov
Studies on Modulation of Specific Enzyme Activities in Cell Lines
Research has delved into the effects of Saikogenin A on the activity of specific enzymes within cell lines. A significant finding is its ability to directly bind to and modulate the activity of the SIRT1 protein. researchgate.netresearcher.lifenih.gov This interaction has been shown to mitigate ethanol-induced cell injury through the SIRT1-mTOR-PPAR-α axis. researchgate.netresearcher.life The modulation of enzyme activity is a key aspect of understanding the molecular mechanisms behind a compound's therapeutic potential. nih.govfrontiersin.org
Cellular Injury Mitigation Studies (e.g., Ethanol-Induced Hepatocyte Injury)
A primary focus of Saikogenin A research has been its ability to mitigate cellular injury, particularly ethanol-induced damage to hepatocytes. researchgate.netresearcher.lifesciety.org Studies have demonstrated that Saikogenin A can protect liver cells from the detrimental effects of ethanol. researchgate.netresearcher.lifenih.gov This protective effect is linked to its modulation of the SIRT1 protein, which in turn regulates hepatic fatty acid oxidation and adipogenesis. researchgate.net The use of hepatocyte models in these studies allows for a direct assessment of the compound's hepatoprotective capabilities. researchgate.netresearcher.life
Permeability Studies using Cell Monolayer Models (e.g., Caco-2) for Saikogenins
The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal absorption of orally administered drugs. nih.govxjtu.edu.cnmedtechbcn.combioduro.com This model mimics the intestinal epithelial barrier. medtechbcn.com Studies on saikogenins, the deglycosylated derivatives of saikosaponins, have utilized the Caco-2 model to assess their permeability. nih.govxjtu.edu.cn Research has indicated that saikogenins exhibit moderate permeability, suggesting a higher potential for in vivo absorption compared to their parent saikosaponins. nih.govxjtu.edu.cn Specifically, a bidirectional transport experiment revealed that while Saikosaponin A (SSa) undergoes passive diffusion, its corresponding saikogenins demonstrate active uptake. nih.gov
Table 1: Apparent Permeability Coefficients (Papp) of Saikosaponins and Saikogenins in Caco-2 Cell Model
| Compound | Direction | Papp (× 10⁻⁶ cm/s) | Permeability Class | Transport Mechanism |
|---|---|---|---|---|
| Saikosaponin A (SSa) | A → B | 0.23 ± 0.04 | Low | Passive Diffusion |
| B → A | 0.31 ± 0.05 | |||
| Saikogenin F (SGF) | A → B | 2.58 ± 0.21 | Moderate | Active Uptake |
| B → A | 1.15 ± 0.13 |
Data derived from a study on the comparative permeability of saikosaponins and their corresponding saikogenins. nih.govxjtu.edu.cn A→B refers to apical to basolateral transport, while B→A refers to basolateral to apical transport.
In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects and therapeutic efficacy of a compound in a living organism. nih.govnih.govfrontiersin.orgresearchgate.net
Disease-Specific Murine Models (e.g., Chronic-Plus-Binge Ethanol-Fed Mouse Model for Liver Injury)
To investigate the effects of Saikogenin A in a more complex biological system, researchers have employed disease-specific murine models. mdpi.comjci.orgnih.gov A notable example is the chronic-plus-binge ethanol-fed mouse model, which is used to simulate alcohol-induced liver injury in humans. researchgate.netresearcher.lifenih.govmdpi.com In this model, Saikogenin A, as a metabolite of Saikosaponin A, has shown protective effects against liver injury. researchgate.netresearcher.lifenih.gov RNA-seq analysis in these mice revealed that the therapeutic action is primarily mediated through the mTOR and PPAR-α signaling pathways in the liver, with SIRT1 being a direct target. researchgate.netresearcher.lifenih.gov
Table 2: Key Findings from In Vivo Studies with Saikogenin A
| Animal Model | Key Findings | Signaling Pathways Implicated |
|---|---|---|
| Chronic-plus-binge ethanol-fed mouse model | Protection against ethanol-induced liver injury. | SIRT1-mTOR-PPAR-α axis |
Based on research investigating the protective mechanisms of Saikosaponin A and its metabolite Saikogenin A. researchgate.netresearcher.lifenih.gov
Pharmacokinetic Evaluation in Animal Systems for Saikogenins
The pharmacokinetic properties of saikogenins, the aglycone metabolites of saikosaponins, have been investigated in various animal models, primarily rats and mice. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are often the forms that exert pharmacological effects after oral administration of saikosaponin-containing herbal medicines. nih.gov It is widely assumed that saikosaponins are converted into their corresponding saikogenins by intestinal microflora before they are absorbed into the bloodstream. nih.govfrontiersin.org
A study involving the oral administration of Saikosaponin a (SSa) to mice revealed the pharmacokinetic profile of its metabolite, Saikogenin A (SGA). nih.gov In this model, SGA was first detected in plasma 2 hours after administration. nih.gov Its concentration then increased steadily, reaching a maximum plasma concentration (Cmax) of 66.31 ng/mL at 8 hours (Tmax). nih.gov This contrasts with its precursors, SSa and Saikosaponin b1 (SSB1), which were metabolized much more rapidly. nih.gov The Cmax for SSa was 63.31 ng/mL at 30 minutes, and for SSB1, it was 105.12 ng/mL at 1 hour. nih.gov
In another study using conventional rats orally administered saikosaponin b1, the resulting metabolite Saikogenin A had an area under the plasma concentration-time curve from 0 to 10 hours (AUC0-10h) of 12,414 pmol.min/ml. nih.gov When the same experiment was conducted in gnotobiote rats infected with Eubacterium sp. A-44, a bacterium known to hydrolyze saikosaponins, the exposure to Saikogenin A was even greater, with an AUC0-10h value of 22,260 pmol.min/ml. nih.gov This highlights the essential role of specific intestinal bacteria in the formation and subsequent systemic exposure of Saikogenin A. nih.gov
While specific bioavailability data for Saikogenin A is not extensively detailed, studies on other saikogenins provide context. For example, after oral and intravenous administration in rats, the absolute bioavailabilities for Saikogenin F (SGF) and Saikogenin D (SGD) were calculated to be very low, at 0.71% and 0.66%, respectively. nih.gov This suggests that saikogenins, in general, may have poor oral absorption. nih.gov
Table 1: Pharmacokinetic Parameters of Saikogenin A and Related Compounds in Animal Models
Metabolite Profiling in Animal Biological Samples
The metabolism of saikogenins has been investigated using in vitro models, such as rat and human liver microsomes, as well as by analyzing biological samples from animal studies. These studies reveal that after saikosaponins are hydrolyzed to saikogenins in the gut, the saikogenins undergo further phase I metabolic transformations.
In vitro studies using liver microsomes have helped to characterize the metabolic stability and pathways of various saikogenins. The metabolic stability of five different saikogenins was ranked as follows: Saikogenin F (SGF) > Saikogenin G (SGG) > Saikogenin E (SGE) > Saikogenin A (SGA) > Saikogenin D (SGD), indicating that Saikogenin A is among the less stable compounds in this group when exposed to liver enzymes.
The primary metabolic reactions for saikogenins involve oxidation. A comprehensive analysis identified a total of 71 metabolites generated through processes such as hydroxylation, carboxylation, and dehydrogenation, as well as combinations of these reactions. Monohydroxylation and carboxylation were identified as the major metabolic pathways for saikogenins both in vitro and in vivo. This is consistent with findings from studies on the parent saikosaponins, where metabolites found in rat plasma, bile, urine, and feces resulted from reactions like hydration, monooxidation, dehydrogenation, and carboxylation on the aglycone structure. The analysis of biological samples from rats administered saikogenins confirmed that the primary targets for detection should be the parent compounds themselves and their various oxidized metabolites.
Table 2: Summary of Saikogenin Metabolism in Preclinical Models
Advanced Analytical Methodologies for Saikogenin a Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in the analysis of Saikogenin A, enabling its separation from complex matrices and precise quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative determination of Saikogenin A. nih.gov Various HPLC methods have been developed and validated for the analysis of saikosaponins and their aglycones, including Saikogenin A, in herbal extracts and biological samples. mdpi.comresearchgate.netkoreascience.kr These methods often utilize a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. shimadzu.com.cnresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). koreascience.krnih.gov The quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. youtube.com The reliability of these methods is ensured through rigorous validation, assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). youtube.com
For instance, one study reported a validated HPLC method for the simultaneous determination of seven saikosaponin derivatives, demonstrating good linearity with correlation coefficients (R²) greater than 0.999. mdpi.com Another developed an HPLC method for determining saikosaponins a, c, and d, achieving a recovery rate higher than 95% and a coefficient of variation of 3.08%. nih.gov
Table 1: Example of HPLC Method Parameters for Saikosaponin Analysis
| Parameter | Value |
| Column | YMC-pack A-314 ODS (6 x 300mm) nih.gov |
| Mobile Phase | Acetone-water (58:42) nih.gov |
| Flow Rate | 1.2 ml/min nih.gov |
| Detector | Differential Refractometer nih.gov |
| Internal Standard | Megestrol nih.gov |
This table is for illustrative purposes and specific conditions may vary between different published methods.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Bioavailability and Permeability Studies
For more sensitive and specific analyses, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique is instrumental in pharmacokinetic and bioavailability studies of Saikogenin A. nih.govdbcls.jp UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. lcms.cz
A key application of UHPLC-MS/MS is in assessing the intestinal permeability of Saikogenin A, often using the Caco-2 cell monolayer model as an in vitro representation of the human intestinal barrier. nih.govresearchgate.netbvsalud.org Studies have utilized validated UHPLC-MS/MS methods to compare the permeability of saikosaponins and their corresponding saikogenins. nih.govxjtu.edu.cn These studies have shown that saikogenins, including Saikogenin A, generally exhibit higher permeability compared to their parent saikosaponins, suggesting they are more readily absorbed. nih.govxjtu.edu.cn For example, a study indicated that the permeability of saikogenins improved to a moderate class compared to their parent compounds. nih.gov
The absolute bioavailability of saikogenins has also been determined using UFLC-MS/MS (a variant of UHPLC) in rat plasma after oral and intravenous administration. nih.gov Such studies provide crucial data on the extent to which Saikogenin A enters the systemic circulation.
Table 2: Apparent Permeability Coefficients (Papp) of Saikosaponins and Saikogenins in Caco-2 Model
| Compound | Papp (AP→BL) (10⁻⁶ cm/s) | Permeability Classification |
| Saikosaponin A (SSa) | Low | Low |
| Saikogenin F (SGF) | Moderate | Moderate |
| Saikosaponin D (SSd) | Low | Low |
| Saikogenin G (SGG) | Moderate | Moderate |
| Saikosaponin b2 (SSb2) | Low | Low |
| Saikogenin D (SGD) | Moderate | Moderate |
Data adapted from a comparative permeability study. nih.govxjtu.edu.cn This table illustrates the improved permeability of saikogenins over their parent saponins (B1172615).
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for elucidating the metabolic fate of Saikogenin A. When coupled with liquid chromatography, it allows for the identification and quantification of metabolites in various biological samples. waters.com
Hybrid Ion Trap and Time-of-Flight Mass Spectrometry (HPLC-IT/TOF-MS)
High-performance liquid chromatography combined with a hybrid ion trap and time-of-flight mass spectrometer (HPLC-IT/TOF-MS) is a powerful technique for identifying metabolites of Saikogenin A. nih.govaminer.org This method provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites, and MSn fragmentation patterns, which offer structural information. nih.govaminer.org
In vitro studies using rat and human liver microsomes have employed HPLC-IT/TOF-MS to identify numerous metabolites of saikogenins. nih.govaminer.org These studies have revealed that the primary metabolic pathways include hydroxylation, carboxylation, and dehydrogenation. nih.govaminer.orgresearcher.life A total of 71 metabolites were identified in one study, generated through these various reactions. nih.govaminer.org This detailed metabolic profiling is essential for understanding the biotransformation of Saikogenin A in the body. nih.gov
Triple-Quadrupole Mass Spectrometry (HPLC-QqQ-MS) for Metabolite Confirmation
To confirm the identity of metabolites detected by techniques like IT/TOF-MS, high-performance liquid chromatography coupled with a triple-quadrupole mass spectrometer (HPLC-QqQ-MS) is often used. nih.govaminer.org This technique operates in multiple-reaction monitoring (MRM) mode, providing high selectivity and sensitivity for targeted quantitative analysis and confirmation. mdpi.commdpi.com
Researchers have used HPLC-QqQ-MS to analyze plasma and feces from rats administered with saikogenins, confirming the presence of metabolites initially identified in in vitro systems. nih.govaminer.org This in vivo confirmation is a critical step in validating the proposed metabolic pathways. researcher.life The combination of HPLC-IT/TOF-MS for discovery and HPLC-QqQ-MS for confirmation provides a comprehensive approach to studying Saikogenin A metabolism. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of compounds, including Saikogenin A and its derivatives. hyphadiscovery.comcambridge.org While MS techniques provide information on mass and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of a molecule. hyphadiscovery.com
One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the number and types of protons and carbons in the molecule. rsc.orgresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, ultimately leading to the unambiguous assignment of the entire molecular structure. hyphadiscovery.comnih.gov The structural elucidation of Saikogenin A has been accomplished through these powerful NMR techniques. informahealthcare.comglobalauthorid.com
X-ray Crystallography for Absolute Configuration Determination
The application of X-ray crystallography to determine the absolute configuration of a chiral molecule relies on the phenomenon of anomalous dispersion. mit.eduresearchgate.net When X-rays interact with the electrons of atoms in a crystal, a small phase shift occurs. For non-centrosymmetric crystal structures, this effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). chem-soc.si The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute structure. mit.educhem-soc.si
While the presence of heavier atoms (typically sulfur or heavier) enhances the anomalous scattering signal, advancements in diffractometer technology and computational methods have made it increasingly feasible to determine the absolute configuration of molecules containing only lighter atoms like oxygen, which is the case for Saikogenin A. mit.edu
Detailed Research Findings:
To date, a comprehensive search of the scientific literature and crystallographic databases has not revealed a publicly available single-crystal X-ray structure of the parent Saikogenin A. The successful crystallization of a compound is a significant bottleneck in this analytical process, often requiring extensive screening of various solvents and crystallization conditions. researchgate.net For molecules that are difficult to crystallize, a common strategy is the synthesis of a derivative. numberanalytics.com By introducing a chemical moiety that promotes crystallization or contains a heavy atom, it becomes possible to obtain high-quality crystals suitable for X-ray diffraction analysis. numberanalytics.com The absolute configuration of the derivative can then be determined, and by logical inference, the stereochemistry of the parent compound is established.
Although no specific crystallographic data for Saikogenin A is currently reported, the general methodology that would be applied is well-established. The process would involve:
Crystallization: Obtaining single crystals of Saikogenin A or a suitable derivative of high quality and appropriate size (typically 0.02 to 0.4 mm). spark904.nl
Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. rossangel.com The diffraction pattern, consisting of thousands of reflections, is meticulously recorded by a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure solution) and refined to best fit the experimental data.
Absolute Configuration Determination: The final step involves the critical analysis of anomalous dispersion effects to establish the true, unambiguous absolute stereochemistry of the molecule. springernature.com
The resulting structural information is typically deposited in a standardized format known as a Crystallographic Information File (CIF). cam.ac.ukresearchgate.netwikipedia.org This file contains a wealth of information, including the unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles.
Hypothetical Crystallographic Data for Saikogenin A Derivative:
Should a suitable crystal of a Saikogenin A derivative be obtained and analyzed, the data presented in a publication would resemble the following hypothetical table. This table illustrates the type of information that is crucial for the validation and dissemination of crystallographic findings.
| Parameter | Hypothetical Value |
| Chemical Formula | C₃₀H₄₈O₄·CH₃OH |
| Formula Weight | 504.7 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 18.789(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2934.5(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.142 |
| Absorption Coefficient (mm⁻¹) | 0.076 |
| F(000) | 1120 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation (λ [Å]) | Mo Kα (0.71073) |
| Reflections Collected | 15890 |
| Independent Reflections | 5160 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Flack Parameter | 0.02(5) |
This table is for illustrative purposes only and does not represent actual experimental data for Saikogenin A.
The determination of the Flack parameter is crucial; a value close to zero with a small standard uncertainty for the correct enantiomer confirms the absolute configuration assignment with high confidence. chem-soc.si
Total Synthesis Approaches for Saikogenin a
The total synthesis of complex natural products like Saikogenin A, an oleanane-type triterpenoid (B12794562), represents a significant challenge in organic chemistry. These endeavors are not merely academic exercises but are crucial for confirming structures, enabling the synthesis of analogs for structure-activity relationship studies, and potentially providing a scalable source of rare and medicinally important compounds. The construction of the intricate pentacyclic framework adorned with specific functional groups and multiple stereocenters necessitates sophisticated strategic planning and the application of precise and efficient chemical methodologies.
Future Directions and Research Gaps in Saikogenin a Studies
Resolution of Contradictory Bioactivity Data through Methodological Standardization and Meta-Analysis
The existing body of research on the bioactivity of Saikogenin A and its parent saikosaponins presents a landscape of varied and sometimes conflicting results. nih.govresearchgate.net These discrepancies can be attributed to a lack of methodological standardization across studies, including variations in experimental models (in vitro vs. in vivo), cell lines, and the purity of the compounds used. researchgate.netnih.gov For instance, the anti-inflammatory effects of saikosaponins are well-documented, but the specific mechanisms and potency can differ significantly between studies, with some reporting inhibition of NF-κB and MAPK pathways, while others focus on cyclooxygenase (COX) or lipoxygenase (LOX) inhibition. nih.govtandfonline.com
Application of Multi-Omics Approaches for Comprehensive Mechanism Elucidation
To unravel the complex molecular mechanisms underlying Saikogenin A's therapeutic effects, future research must move beyond single-target analyses and embrace a more holistic, systems-level approach. nih.gov The application of multi-omics technologies—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for achieving a comprehensive understanding of how Saikogenin A interacts with biological systems. frontlinegenomics.comnih.govnih.gov
Integrated multi-omics can reveal the global changes in gene expression, protein levels, and metabolic pathways induced by Saikogenin A treatment. mdpi.com For example, recent research combining transcriptomics and metabolomics has begun to shed light on the effects of Saikogenin A's parent compound, Saikosaponin A, on alcoholic liver disease, identifying key modulations in the mTOR and PPAR-α signaling pathways. researchgate.net By applying similar approaches directly to Saikogenin A, researchers can construct detailed interaction networks, identify novel drug targets, and uncover previously unknown mechanisms of action. nih.gov This will be crucial for understanding its effects on complex conditions like cancer, inflammation, and viral infections. nih.govvellmanherbs.com
Table 1: Potential Applications of Multi-Omics in Saikogenin A Research
| Omics Field | Potential Application | Expected Insights |
|---|---|---|
| Genomics/Epigenomics | Identify genetic or epigenetic factors influencing response to Saikogenin A. | Biomarkers for patient stratification, understanding of heritable influences on drug efficacy. frontlinegenomics.com |
| Transcriptomics | Analyze changes in gene expression in response to treatment. | Elucidation of signaling pathways (e.g., NF-κB, MAPK) and regulatory networks affected by Saikogenin A. researchgate.netresearchgate.net |
| Proteomics | Profile alterations in protein expression and post-translational modifications. | Identification of direct protein targets and downstream effectors. nih.gov |
| Metabolomics | Characterize changes in the cellular metabolic profile. | Understanding of the impact on metabolic pathways, such as lipid or glucose metabolism. researchgate.netresearchgate.net |
Optimization of Saikogenin A Production Yields and Biotransformation Efficiency
The limited availability of Saikogenin A from natural sources poses a significant challenge for extensive research and potential clinical use. nih.gov Saikogenins are rare in plants, and their production often relies on the hydrolysis or biotransformation of more abundant saikosaponins, such as Saikosaponin A and Saikosaponin D. nih.govresearchgate.net Therefore, a critical area of future research is the optimization of production yields.
Strategies for enhancing production include:
Metabolic Engineering: Modifying the biosynthetic pathways in Bupleurum species or engineering a heterologous host (like yeast or E. coli) to produce Saikogenin A or its precursors. mdpi.comproteogenix.science This involves identifying and optimizing the expression of key enzymes in the saikosaponin pathway.
Optimizing Extraction and Biotransformation: Developing more efficient methods for extracting parent saikosaponins from plant material and improving the enzymatic or microbial processes used to convert them into Saikogenin A. researchgate.netthieme-connect.de Recent studies have shown that recombinant enzymes can effectively convert saikosaponins into their respective saikogenins, but the efficiency and yield need further improvement. nih.gov
Cultivation Techniques: Investigating agricultural practices, such as controlled drought stress, that may increase the accumulation of saikosaponins in Bupleurum plants, thereby providing more substrate for Saikogenin A production. mdpi.com
Improving the efficiency of these processes is paramount for making Saikogenin A more accessible for pharmacological studies and development. fractal.aiunibo.itazocleantech.com
Further Exploration of In Vivo Pharmacological Activities and Bioactive Forms
While many studies have focused on the parent compounds, Saikosaponin A and Saikosaponin D, there is a growing recognition that their metabolites, including Saikogenin A, may be the primary bioactive forms in the body. researchgate.nettandfonline.com After oral administration, saikosaponins undergo significant transformation by gastric acid and intestinal microbiota, leading to the formation of various saikogenins. jst.go.jpfrontiersin.org
Future in vivo studies should therefore focus on:
Direct Administration of Saikogenin A: Conducting more animal studies where Saikogenin A is administered directly to accurately assess its intrinsic pharmacological activities, pharmacokinetics, and biodistribution. tandfonline.comnih.govmdpi.com
Identifying Active Metabolites: Characterizing the full spectrum of metabolites formed from saikosaponins in vivo and evaluating their individual biological activities. shimadzu.com.cn A recent study demonstrated that Saikogenin A, a metabolite of Saikosaponin A, directly binds to and modulates SIRT1 to protect against ethanol-induced liver injury, suggesting it is a key bioactive molecule. researchgate.net
Comparative Studies: Performing head-to-head comparisons of the in vivo efficacy of Saikogenin A versus its parent saikosaponins to determine which compound offers greater therapeutic potential.
These investigations are crucial for understanding the true therapeutic agent acting within the body and for the rational design of future clinical trials. tandfonline.comnih.govmdpi.com
Elucidation of Molecular Regulatory Mechanisms Governing Saikogenin Biosynthesis
A fundamental gap exists in our understanding of the genetic and molecular regulation of saikosaponin and saikogenin biosynthesis in Bupleurum species. While several key enzymes in the pathway, such as β-amyrin synthase (β-AS), cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs), have been identified, the overarching regulatory network remains largely unknown. mdpi.comresearchgate.netnih.gov
Future research should prioritize:
Identifying Key Transcription Factors: Screening for and characterizing transcription factors (TFs) from families like bHLH, MYC, WRKY, and AP2/ERF that regulate the expression of biosynthetic genes. mdpi.comnih.govscispace.com Studies have shown that TFs like BcMYC2 and various BcbHLH proteins can influence the saikosaponin pathway in response to hormonal signals like jasmonic acid and abscisic acid. tandfonline.comnih.govmdpi.com
Pathway Engineering: Using the knowledge of regulatory mechanisms for the genetic engineering of Bupleurum plants or microbial systems to enhance the production of specific saikosaponins that can then be converted to Saikogenin A. tandfonline.comnih.gov
Multi-omics Integration in Plants: Applying integrated transcriptome, proteome, and metabolome analyses to different tissues and developmental stages of Bupleurum to create a comprehensive map of the biosynthetic pathway and its regulation. semanticscholar.org
A deeper understanding of these regulatory mechanisms is essential for developing robust and scalable strategies for the sustainable production of Saikogenin A.
Q & A
Basic: What experimental protocols are recommended for isolating Saikogenin A from natural sources, and how can purity be validated?
Methodological Answer:
Saikogenin A isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Key steps include:
- Plant Material Preparation : Lyophilization and grinding to maximize yield .
- Spectroscopic Characterization : NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural identity .
- Purity Validation : High-resolution chromatograms (HPLC-DAD/ELSD) and comparison with reference standards. For novel compounds, elemental analysis and X-ray crystallography may be required .
Basic: Which in vitro assays are most reliable for evaluating Saikogenin A’s anti-inflammatory activity?
Methodological Answer:
Standard assays include:
- COX-1/COX-2 Inhibition : Enzyme immunoassays (EIAs) using purified isoforms to measure IC₅₀ values .
- PGE₂ Quantification : ELISA or LC-MS/MS in lipopolysaccharide (LPS)-stimulated macrophages .
- Cytokine Profiling : Multiplex assays (e.g., TNF-α, IL-6) in primary immune cells. Ensure dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .
Advanced: How can researchers resolve contradictory data on Saikogenin A’s dual role in Ca²⁺ signaling (e.g., elevation vs. inhibition)?
Methodological Answer:
Contradictions may arise from cell-type specificity or experimental conditions. To address this:
- Dose-Response Experiments : Test a wide concentration range (nM to µM) to identify biphasic effects .
- Orthogonal Assays : Combine fluorometric Ca²⁺ imaging (e.g., Fura-2 AM) with electrophysiology to validate ion flux .
- Contextual Replication : Reproduce experiments in different models (e.g., primary neurons vs. immortalized lines) .
Advanced: What strategies ensure reproducibility when studying Saikogenin A’s interactions with prostaglandin receptors?
Methodological Answer:
- Receptor-Specific Knockdown : Use siRNA or CRISPR-Cas9 in target cells to isolate receptor contributions .
- Binding Affinity Assays : Surface plasmon resonance (SPR) or radioligand displacement to quantify Kd values .
- In Vivo Validation : Employ transgenic animal models (e.g., COX-2 knockouts) to confirm mechanistic relevance .
Advanced: How should researchers design experiments to distinguish Saikogenin A’s direct molecular targets from downstream effects?
Methodological Answer:
- Chemical Proteomics : Use click chemistry-based probes (e.g., alkyne-tagged Saikogenin A) for target identification via pull-down/MS .
- Kinetic Studies : Time-resolved assays (e.g., stopped-flow spectroscopy) to differentiate primary vs. secondary interactions .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding sites for hypothesis-driven testing .
Advanced: What frameworks (e.g., FINER criteria) are suitable for formulating hypothesis-driven research questions on Saikogenin A’s therapeutic potential?
Methodological Answer:
Apply the FINER framework :
- Feasible : Prioritize questions with accessible models (e.g., zebrafish for toxicity screening).
- Novel : Explore understudied pathways (e.g., Saikogenin A’s impact on resolvin synthesis).
- Ethical : Use organ-on-chip systems to reduce animal testing .
- Relevant : Align with global health priorities (e.g., anti-inflammatory agents for chronic diseases) .
Basic: How should analytical methods (e.g., HPLC, NMR) be optimized for Saikogenin A quantification in complex matrices?
Methodological Answer:
- HPLC Optimization : Use C18 columns, isocratic elution (acetonitrile/water), and UV detection at λmax (~210 nm) .
- NMR Parameters : Deuterated solvents (CDCl₃ or DMSO-d6) and 2D experiments (COSY, HSQC) for stereochemical analysis .
- Validation : Include spike-and-recovery tests in biological fluids (e.g., plasma) to assess matrix effects .
Advanced: How can contradictory in vivo vs. in vitro efficacy data for Saikogenin A be systematically analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
